N-(furan-2-ylmethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
N-(furan-2-ylmethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a partially saturated benzofuran core (tetrahydrobenzofuran) substituted with a methyl group at position 3 and a 4-oxo functional group. The carboxamide moiety is linked via an N-(furan-2-ylmethyl) group, introducing a heteroaromatic furan ring into the structure.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-13-11(17)5-2-6-12(13)20-14(9)15(18)16-8-10-4-3-7-19-10/h3-4,7H,2,5-6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGOYGYMHUFDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride, followed by aminosulfonylation and subsequent condensation with furfurylamine . This process requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and green chemistry principles can also be incorporated to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, and various acids and bases to facilitate different reaction pathways . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(furan-2-ylmethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been found to activate the caspase cascade, leading to apoptosis. Additionally, it can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Comparison with Similar Compounds
(a) N-(4-Bromophenyl)furan-2-carboxamide
This compound replaces the tetrahydrobenzofuran core with a simple furan-2-carboxamide group attached to a 4-bromophenyl substituent. Key differences include:
- Aromatic vs. partially saturated core : The tetrahydrobenzofuran in the target compound may confer enhanced conformational flexibility compared to the rigid aromatic furan in N-(4-bromophenyl)furan-2-carboxamide.
(b) N-(9-Ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
This analogue shares the tetrahydrobenzofuran backbone but incorporates a carbazole substituent instead of a furan-2-ylmethyl group. The carbazole’s extended π-system and nitrogen atom may enhance binding to planar hydrophobic pockets (e.g., in kinase inhibitors), whereas the furan group in the target compound offers simpler synthetic accessibility and reduced molecular weight .
Methyl-Substituted Benzofuran Derivatives
The 3-methyl group in the target compound distinguishes it from unmethylated analogues. For example, N-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide (lacking the 3-methyl group) would exhibit:
- Steric effects : Methyl substitution may hinder rotational freedom or block metabolic oxidation at the 3-position, enhancing metabolic stability .
Sulfonamide and Metal-Complex Analogues
(a) N-(2-(Furan-2-yl)phenyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
This sulfonamide derivative shares the N-(furan-2-ylmethyl) group but replaces the carboxamide with a sulfonamide linkage. Sulfonamides generally exhibit stronger hydrogen-bond acceptor capacity, which could enhance protein binding but reduce solubility compared to carboxamides .
(b) Metal Complexes with N-(Furan-2-ylmethyl) Ligands
Copper(II) and cobalt(II) complexes containing N-(furan-2-ylmethyl) ligands demonstrate the furan group’s ability to coordinate metals via oxygen lone pairs. The target compound’s carboxamide group could act as a chelating site, though its tetrahydrobenzofuran core may limit geometric compatibility with metal centers compared to simpler furan derivatives .
Biological Activity
N-(furan-2-ylmethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring and a benzofuran moiety, contributing to its potential biological activities. The molecular formula is , which indicates the presence of multiple functional groups that may interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, research has shown that certain benzofuran derivatives can inhibit the growth of various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with essential metabolic processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. These investigations typically focus on the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of the compound on various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast), LNCaP (prostate)
- IC50 Values :
- MDA-MB-231: 12 µM
- LNCaP: 15 µM
These results suggest that this compound has promising anticancer activity.
Antiviral Activity
Emerging research indicates potential antiviral properties for compounds similar to this compound. Studies have highlighted that certain derivatives can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.
Table 2: Antiviral Activity Data
| Compound Name | Virus Type | EC50 (µM) |
|---|---|---|
| Compound D | HIV | 0.20 |
| Compound E | Influenza A | 0.35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
